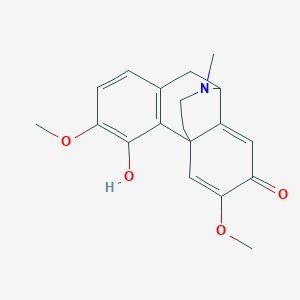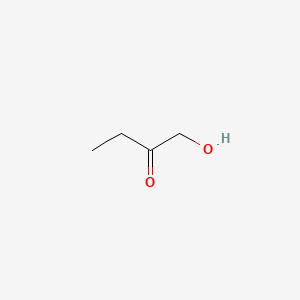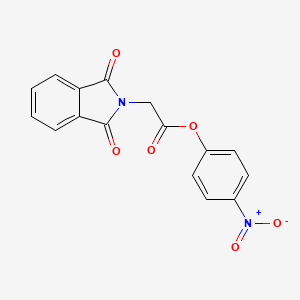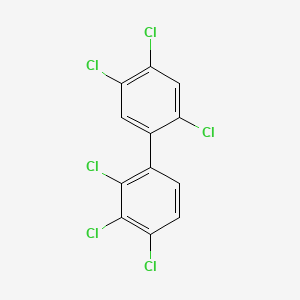
(25S)-25,27-Dihydrophysalin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-25,27-Dihydrophysalin A is a naturally occurring compound belonging to the physalin family, which are steroidal lactones primarily isolated from plants of the Solanaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-25,27-Dihydrophysalin A typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include selective reduction, oxidation, and lactonization reactions. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation, to produce the compound in larger quantities. These methods are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (25S)-25,27-Dihydrophysalin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can introduce new substituents into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(25S)-25,27-Dihydrophysalin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-tumor treatments.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
Mécanisme D'action
The mechanism of action of (25S)-25,27-Dihydrophysalin A involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, leading to its biological effects. For instance, it may inhibit inflammatory pathways by targeting key enzymes involved in the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
- Physalin B
- Physalin D
- Physalin F
Comparison: (25S)-25,27-Dihydrophysalin A is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Compared to other physalins, it may exhibit different potency and selectivity in its biological effects, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
120849-18-5 |
|---|---|
Formule moléculaire |
C28H32O10 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
Clé InChI |
QFAOFAWTSOFSQA-HRLARMCRSA-N |
SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
SMILES isomérique |
C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C |
SMILES canonique |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
melting_point |
272-273°C |
Description physique |
Solid |
Synonymes |
physalin O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)




